molecular formula C9H16O4 B162715 Diethyl dimethylmalonate CAS No. 1619-62-1

Diethyl dimethylmalonate

Cat. No.: B162715
CAS No.: 1619-62-1
M. Wt: 188.22 g/mol
InChI Key: UELKSYXXNGHTSE-UHFFFAOYSA-N
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Description

Diethyl dimethylmalonate is an organic compound with the chemical formula ( \text{C}9\text{H}{16}\text{O}_4 ). It is a colorless to pale yellow liquid with a sweet aroma. This compound is a diester derivative of malonic acid and is used extensively in organic synthesis.

Mechanism of Action

Target of Action

Diethyl dimethylmalonate, also known as diethyl propanedioate, is a malonic ester derivative . The primary targets of this compound are the α-hydrogens of 1,3-dicarbonyl compounds . These α-hydrogens play a crucial role in the alkylation of enolate ions .

Mode of Action

This compound can be transformed into its enolate using sodium ethoxide as a base . This enolate can then undergo an S_N2 reaction with alkyl halides, replacing an α-hydrogen with an alkyl group and forming a new carbon-carbon bond . This process is known as the alkylation of enolate ions .

Biochemical Pathways

The alkylation of enolate ions is a key step in several important biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways provide routes to a wide variety of carboxylic acids and methyl ketones .

Pharmacokinetics

It is known that the compound forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .

Result of Action

The alkylation of enolate ions by this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of carboxylic acids and methyl ketones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the transformation of the compound into its enolate . Additionally, the efficacy of the S_N2 reaction can be affected by the nature of the alkyl halide and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl dimethylmalonate can be synthesized through the esterification of dimethylmalonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of dimethylmalonic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Types of Reactions:

    Alkylation: this compound undergoes alkylation reactions at the alpha position to the carbonyl groups. This is typically achieved using strong bases like sodium ethoxide to form the enolate, which then reacts with alkyl halides.

    Hydrolysis: The ester groups in this compound can be hydrolyzed to yield dimethylmalonic acid and ethanol.

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide as a base and alkyl halides as alkylating agents.

    Hydrolysis: Aqueous acid or base solutions.

    Decarboxylation: Heating under reflux conditions.

Major Products Formed:

    Alkylation: Substituted diethyl dimethylmalonates.

    Hydrolysis: Dimethylmalonic acid and ethanol.

    Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Diethyl dimethylmalonate is used in various scientific research applications:

    Chemistry: It is a versatile building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Comparison with Similar Compounds

    Diethyl malonate: Similar in structure but lacks the additional methyl groups on the central carbon.

    Dimethyl malonate: Similar but has methyl groups instead of ethyl groups on the ester moieties.

    Malonic acid: The parent compound without esterification.

Uniqueness: Diethyl dimethylmalonate is unique due to the presence of both ethyl and methyl groups, which provide distinct reactivity and steric properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

diethyl 2,2-dimethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKSYXXNGHTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167270
Record name Diethyl dimethylmalonate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619-62-1
Record name Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester
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Record name Diethyl dimethylmalonate
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Record name DIETHYL DIMETHYLMALONATE
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Record name Diethyl dimethylmalonate
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Record name Diethyl dimethylmalonate
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Synthesis routes and methods

Procedure details

0.023 ml of concentrated sulfuric acid are cautiously added to a solution of 4 g of 2,2-dimethylmalonic acid in 30 ml of a 1:2 absolute ethanol/toluene mixture. The reaction mixture is refluxed, distilling the azeotropic water/toluene mixture and adding every few an ethanol/toluene mixture. After 3 hours, the reaction mixture is added with 50 ml of water and extracted with ethyl acetate (3×15 ml). The combined organic extracts are dried over sodium sulfate and solvent is evaporated off under reduced pressure. The residue is purified by silica gel chromatography (eluent 2:1 hexane/AcOEt). 3.3 g of 2,2-dimethylmalonic acid diethyl ester are obtained.
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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